11H-14,15-Eeta

Description

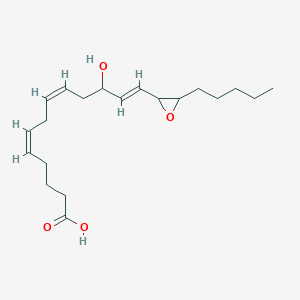

Structure

2D Structure

3D Structure

Properties

CAS No. |

219535-29-2 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8Z,12E)-11-hydroxy-13-(3-pentyloxiran-2-yl)trideca-5,8,12-trienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18-19(24-18)16-15-17(21)12-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+ |

InChI Key |

WLMZMBKVRPUYIG-LTCHCNGXSA-N |

SMILES |

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCCC1C(O1)/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 11h 14,15 Eeta

Precursor Metabolism: Arachidonic Acid Pathways

The journey to the synthesis of 11H-14,15-EETA begins with arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid that is a fundamental component of cell membranes. allergolyon.frpoliklinika-harni.hr AA serves as the primary precursor for a vast array of bioactive lipid mediators known as eicosanoids. The release of AA from membrane phospholipids (B1166683) by phospholipase A2 initiates the arachidonate (B1239269) cascade, a series of metabolic pathways that produce prostaglandins (B1171923), leukotrienes, and epoxyeicosatrienoic acids (EETs). allergolyon.frpoliklinika-harni.hrnih.gov The formation of this compound is intricately linked to this cascade, arising from the convergence of the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. researchgate.netnih.gov

Conversion from 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)

A specific biosynthetic route for this compound involves the initial oxygenation of arachidonic acid by a 15-lipoxygenase (15-LO) enzyme. nih.govwikipedia.org This enzymatic action introduces a hydroperoxy group, yielding 15-hydroperoxyeicosatetraenoic acid (15-HPETE) as the primary product. wikipedia.orgcaymanchem.com This intermediate, 15-HPETE, is a critical branching point in the arachidonic acid cascade. While it can be reduced to 15-hydroxyeicosatetraenoic acid (15-HETE), it also serves as the direct substrate for the synthesis of this compound through an intramolecular rearrangement. researchgate.netnih.govcaymanchem.com

Enzymatic Mechanisms of Formation

The transformation of the linear hydroperoxide 15-HPETE into the epoxy-alcohol structure of this compound is an enzymatically catalyzed process. This conversion is distinct from the direct epoxidation of arachidonic acid's double bonds, representing a more complex, multi-step synthesis.

Hydroperoxide Isomerase Activity

The key enzymatic step in converting 15-HPETE to this compound is attributed to hydroperoxide isomerase activity. researchgate.netnih.gov This function catalyzes the intramolecular rearrangement of the hydroperoxy group of 15-HPETE to form an epoxide ring. researchgate.net A proposed scheme suggests that 15-HPETE is converted to both 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) and 11-hydroxy-14,15-EETA (this compound) via this mechanism. researchgate.netnih.gov Several heme-containing enzymes, including certain cytochrome P450s, hemoglobin, and hematin, can exhibit hydroperoxide isomerase activity. researchgate.net

Role of Cytochrome P450 Enzymes in Synthesis

While the primary route to EETs is the direct epoxidation of arachidonic acid by CYP epoxygenases, certain CYP enzymes also possess the hydroperoxide isomerase capability necessary for the synthesis of hydroxylated EETs like this compound from HPETE precursors. nih.govgenecards.org The specific contribution of various CYP isozymes to this compound synthesis is an area of ongoing research.

Metabolic databases list this compound as a compound associated with several CYP enzymes, including CYP4X1, CYP4B1, CYP3A7, CYP3A43, and CYP2C18. genecards.orghmdb.cagenecards.orggenecards.orggenecards.org However, direct experimental evidence confirming a significant catalytic role for each of these specific enzymes in its formation is limited.

CYP4X1 : In rats, the expression of Cyp4x1 in the brain and vasculature has been linked to the production of EETs from arachidonic acid, including 14,15-EET. nih.gov However, its primary described function is the epoxidation of the endocannabinoid anandamide, not arachidonic acid itself. uniprot.orguniprot.org

CYP4B1 : Research in rabbit lung microsomes indicated that antibodies against CYP4B1 did not inhibit the formation of arachidonic acid epoxides, suggesting it is not a major epoxygenase in that tissue. jci.org There is currently a lack of strong evidence linking CYP4B1 to this compound synthesis. genecards.orgnih.gov

CYP3A7 : This is the main CYP enzyme in the fetal liver and is involved in steroid metabolism. nih.gov While expressed in some adult livers, its specific role in this compound production is not well established. nih.gov

CYP3A43 : This enzyme is known to have low activity for metabolizing testosterone, but its specific role in fatty acid metabolism remains largely uncharacterized. genecards.orgnih.gov

CYP2C18 : Although other members of the CYP2C subfamily are potent arachidonic acid epoxygenases, a specific substrate for CYP2C18 has not yet been definitively identified. genecards.orgnih.gov

In contrast, other CYP enzymes are well-documented hydroperoxide isomerases. For instance, CYP2J2 and CYP2C8 have been shown to convert HPETEs into hydroxy-epoxy metabolites (HEETs), such as the isomers of this compound. nih.govgenecards.org

Table 1: Summary of Enzymes in this compound Biosynthesis

| Enzyme/Enzyme Family | Role | Pathway Step | Research Findings |

|---|---|---|---|

| 15-Lipoxygenase (15-LO) | Initial Oxygenation | Arachidonic Acid → 15-HPETE | Converts arachidonic acid to 15-HPETE, the direct precursor for the isomerase pathway. nih.govwikipedia.org |

| Hydroperoxide Isomerase | Isomerization | 15-HPETE → this compound | Catalyzes the intramolecular rearrangement of the hydroperoxide to form an epoxy-alcohol. researchgate.netnih.gov |

| Cytochrome P450 (CYP) Family | Isomerization / Epoxidation | 15-HPETE → this compound | Certain CYPs (e.g., CYP2J2, CYP2C8) exhibit the necessary hydroperoxide isomerase activity. nih.govgenecards.org The role of other specific CYPs (CYP4X1, CYP4B1, etc.) is less defined. |

Integration within Broader Metabolic Networks

The synthesis of this compound is not an isolated event but is deeply integrated within the complex web of arachidonic acid metabolism. Its formation highlights the significant crosstalk that occurs between the major enzymatic pathways.

Arachidonic Acid Metabolism Pathway

The arachidonic acid cascade is broadly divided into three main branches:

Cyclooxygenase (COX) Pathway : Leads to the production of prostaglandins and thromboxanes. poliklinika-harni.hrnih.gov

Lipoxygenase (LOX) Pathway : Generates hydroperoxides (HPETEs), hydroxides (HETEs), and leukotrienes. allergolyon.frnih.gov

Cytochrome P450 (CYP) Pathway : Produces epoxides (EETs) and hydroxylated fatty acids (HETEs). allergolyon.frnih.gov

The biosynthesis of this compound exemplifies a hybrid pathway, beginning with the LOX-mediated formation of 15-HPETE and culminating in a CYP-like hydroperoxide isomerase reaction to yield the final product. researchgate.netnih.gov This positions this compound as a unique signaling molecule that depends on the sequential activity of enzymes from two of the major branches of eicosanoid synthesis.

Table 2: Compound Names Mentioned in this Article

| Compound Abbreviation | Full Compound Name |

|---|---|

| This compound | 11-hydroxy-14,15-epoxyeicosatrienoic acid |

| 15-H-11,12-EETA | 15-hydroxy-11,12-epoxyeicosatrienoic acid |

| AA | Arachidonic Acid |

| EETs | Epoxyeicosatrienoic acids |

| 15-HPETE | 15-hydroperoxyeicosatetraenoic acid |

| 15-HETE | 15-hydroxyeicosatetraenoic acid |

| CYP | Cytochrome P450 |

| LOX | Lipoxygenase |

| COX | Cyclooxygenase |

Glycerophospholipid Metabolism Pathways

The metabolism of epoxyeicosatrienoic acids (EETs), the direct precursors to hydroxylated derivatives like this compound, is closely integrated with glycerophospholipid metabolism. physiology.org Arachidonic acid, the parent compound for EET synthesis, is a key component of cellular membranes where it is typically esterified to the sn-2 position of glycerophospholipids. nih.gov Following the conversion of arachidonic acid to EETs, these lipid mediators can be rapidly incorporated into the phospholipid pools of the cell membrane. physiology.org

Research on endothelial cells has shown that these cells quickly take up EETs, including the 14,15-EET regioisomer. nih.gov A significant portion of the incorporated 14,15-EET, over 70%, is found within choline (B1196258) and inositol (B14025) glycerophospholipids. nih.gov This incorporation into membrane phospholipids may serve as a mechanism to store EETs for future release or to localize their signaling activity. nih.govwikipedia.org The release of EETs from these glycerophospholipid stores is mediated by the enzyme phospholipase A2. physiology.org

The glycerophospholipid metabolism pathway itself is fundamental to cellular function and is implicated in various physiological and pathological processes, including inflammation. taylorandfrancis.com Under conditions of oxidative stress, phospholipase A2 (PLA2) is activated, leading to the catalytic conversion of phosphatidylcholine (PC) into lyso-phosphatidylcholine (LPC). taylorandfrancis.com Alterations in glycerophospholipid metabolism have been noted in various disease states, and metabolomic studies have identified changes in this pathway in response to external compounds. scielo.brresearchgate.net

A study on porcine aortic endothelial cells provided detailed findings on the incorporation and metabolism of 14,15-EET, which are summarized in the table below.

| Metabolic Process | Key Finding |

|---|---|

| Uptake | Rapid, reaching a maximum in 15-30 minutes. |

| Incorporation into Glycerophospholipids | >70% of incorporated 14,15-EET is found in choline and inositol glycerophospholipids. |

| Primary Form | Most is in the form of an EET ester. |

| Metabolite Formation | Accumulation of 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) in the medium. |

| Cellular Retention | Temporary; half of the uptaken 14,15-EET is released as 14,15-DHET within 2 hours. |

Linoleic Acid Metabolism Linkages

The biosynthesis of this compound is directly linked to the metabolism of linoleic acid, an essential omega-6 polyunsaturated fatty acid that must be obtained from the diet. wikipedia.org In the human body, linoleic acid is the metabolic precursor to arachidonic acid. wikipedia.orgresearchgate.net This conversion is a critical first step, as mammals cannot synthesize linoleic acid or insert double bonds in fatty acids beyond the ninth carbon. wikipedia.org

Once formed, arachidonic acid is released from membrane phospholipids and serves as a substrate for three primary enzymatic pathways: the cyclooxygenase, lipoxygenase, and cytochrome P450 (CYP) pathways. nih.govresearchgate.net The cytochrome P450 epoxygenase pathway is responsible for the epoxidation of arachidonic acid's double bonds, producing four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov

Metabolic pathway databases explicitly place this compound within the linoleic acid metabolism pathway. smpdb.cagenome.jp Further research has demonstrated that dietary linoleic acid can directly influence this pathway by upregulating the expression of cytochrome P450 enzymes, which in turn enhances the synthesis of EETs. sciopen.com An alternative biosynthetic route for this compound has also been proposed, originating from 15-hydroperoxyeicosatetraenoic acid (15-HPETE), another arachidonic acid metabolite, via the action of a hydroperoxide isomerase. researchgate.net The greater plasma concentrations of this compound have been noted as products of arachidonic acid catabolism in hepatocytes. nih.gov

The metabolic cascade from linoleic acid to EETs is detailed in the table below.

| Step | Substrate | Key Enzymes/Process | Product(s) | Reference |

|---|---|---|---|---|

| 1 | Linoleic Acid | Desaturation and Elongation | Arachidonic Acid | wikipedia.org |

| 2 | Arachidonic Acid (from membrane phospholipids) | Phospholipase A2 | Free Arachidonic Acid | physiology.org |

| 3 | Free Arachidonic Acid | Cytochrome P450 (CYP) Epoxygenases (e.g., CYP2J6) | 14,15-EET and other EET regioisomers | nih.govresearchgate.netsciopen.com |

| 4 | 14,15-EET / 15-HPETE | Hydroxylation / Hydroperoxide Isomerase | This compound | nih.govresearchgate.net |

Advanced Methodologies for the Analytical Study of 11h 14,15 Eeta

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone for the analysis of eicosanoids like 11H-14,15-Eeta due to its high sensitivity, selectivity, and ability to provide structural information. ub.edunih.gov

Untargeted Metabolomics Approaches (e.g., LC-Q-TOF/MS/MS)

Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a biological sample. For the analysis of this compound and other related eicosanoids, Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF/MS/MS) is a powerful platform. oup.comkaust.edu.sa This approach allows for the detection and relative quantification of a wide range of metabolites without pre-selecting specific targets. In studies involving eicosanoids, untargeted profiling has been used to identify metabolic signatures associated with various physiological and pathological states. ersnet.orgdntb.gov.ua For instance, in studies of pulmonary hypertension, untargeted mass spectrometry has been employed to profile a broad spectrum of eicosanoids and related metabolites. ersnet.org The high-resolution and accurate mass capabilities of Q-TOF instruments are crucial for the putative identification of compounds like this compound in complex biological matrices.

Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry (CIL-LC-MS) for Quantification

Accurate quantification of low-abundance lipids such as this compound is challenging. Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL-LC-MS) offers a robust solution by improving detection sensitivity and enabling accurate quantification. This technique involves derivatizing the target analyte and a stable isotope-labeled internal standard with a chemical tag. The use of stable isotope-labeled internal standards, which behave nearly identically to the analyte during sample preparation and analysis, is critical for correcting for matrix effects and variations in instrument response. caymanchem.comnih.gov For eicosanoids, derivatization can enhance ionization efficiency, leading to significant improvements in detection sensitivity, in some cases by 5 to 138-fold. mdpi.com This methodology has been successfully applied to the quantification of various fatty acids and eicosanoids in biological samples. mdpi.com

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Relevant Findings for Eicosanoids |

| LC-Q-TOF/MS/MS | Untargeted metabolomics, compound identification | High resolution, accurate mass measurement, comprehensive profiling | Enables the detection of a wide array of eicosanoids and the discovery of novel biomarkers. kaust.edu.saersnet.org |

| CIL-LC-MS | Absolute and relative quantification | High sensitivity, accuracy, correction for matrix effects | Significantly improves detection limits for low-abundance eicosanoids. mdpi.com |

| Tandem MS (MS/MS) | Structural confirmation, fragmentation analysis | Provides structural information, high specificity | Elucidates fragmentation patterns crucial for distinguishing between isomers. researchgate.netncsu.edu |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers that have the same mass. researchgate.netnih.gov The fragmentation of eicosanoids often involves the loss of small neutral molecules like water or carbon dioxide, as well as cleavage at specific bonds within the fatty acid chain. miamioh.edu By analyzing the masses of the fragment ions, the position of functional groups, such as the epoxide ring in this compound, can be inferred. researchgate.net This detailed structural information is critical for unambiguous identification. ncsu.edu

Data Processing and Statistical Analysis in Metabolomics Research

The large and complex datasets generated by mass spectrometry-based metabolomics require sophisticated data processing and statistical analysis methods to extract meaningful biological insights.

Multivariate Statistical Analyses (e.g., PCA, OPLS-DA)

Multivariate statistical analyses are essential for interpreting complex metabolomics data. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration, visualization of sample groupings, and outlier detection. metwarebio.comcore.ac.uk Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method that is particularly useful for identifying variables that are responsible for the separation between predefined sample groups. metwarebio.comsartorius.com In eicosanoid research, both PCA and OPLS-DA have been used to distinguish between different experimental groups and to identify the specific metabolites that contribute to these differences. nih.govmdpi.comresearchgate.net For example, OPLS-DA can effectively filter out variations in the data that are not related to the biological question of interest, thereby improving the interpretability of the model. metwarebio.com

Differential Metabolite Identification and Heatmap Visualization

Following multivariate analysis, the identification of differentially expressed metabolites is a key step. This is often achieved by considering a combination of statistical significance (e.g., p-value) and the magnitude of change (fold change). The results are commonly visualized using heatmaps. mdpi.commdpi.com A heatmap provides a graphical representation of the relative abundance of metabolites across different samples or groups, with color intensity representing the concentration levels. heatmapper.ca In the context of eicosanoid research, heatmaps have been used to display the differential expression of various eicosanoids, including precursors and metabolites of the EET pathway, in different biological conditions, allowing for the clear visualization of metabolic reprogramming. mdpi.comersnet.orgplos.org

Normalization Techniques for Mass Spectrometry Data

In the analytical study of lipids like this compound using mass spectrometry (MS)-based metabolomics, normalization is a critical step to ensure data quality and reliability. numberanalytics.comnumberanalytics.com The primary goal of normalization is to minimize systematic, non-biological variations introduced during sample preparation and analysis, thereby enhancing the detection of true biological differences. numberanalytics.comcreative-proteomics.comscirp.org These variations can stem from inconsistencies in sample volume, instrument sensitivity fluctuations, and batch effects. numberanalytics.comscirp.org

Several normalization strategies are employed in metabolomics, which can be broadly categorized as sample-based and metabolite-based approaches. acs.org The choice of method is crucial as it can significantly impact the final biological interpretation of the data. nih.gov

Commonly used normalization techniques in metabolomics include:

Total Ion Current (TIC) Normalization: This widely used method assumes that the total amount of ions in each sample is constant. It involves dividing the intensity of each metabolite by the total ion current of the respective sample. scirp.org However, TIC normalization can be skewed by a few highly abundant metabolites. numberanalytics.com

Median Normalization: To counteract the influence of outliers, the median intensity of all metabolites within a sample is used for normalization. Each metabolite's intensity is then divided by this median value. scirp.orgacs.org

Probabilistic Quotient Normalization (PQN): PQN is a more robust method that calculates a dilution factor for each sample based on the median of the quotients of metabolite intensities between the sample and a reference spectrum (often the median spectrum of all samples). numberanalytics.comacs.org

Internal Standardization: This technique involves adding a known concentration of a standard compound (an internal standard) to each sample before analysis. The intensities of all endogenous metabolites are then normalized to the intensity of the internal standard. numberanalytics.com

Metabolite-based Normalization: In contrast to sample-based methods, some techniques normalize each metabolite individually across all samples. For instance, the median intensity of a metabolite across all experimental samples can be used as a normalization factor for that specific metabolite. scirp.org

The selection of an appropriate normalization technique is dependent on the specific experimental design and the characteristics of the dataset. It is often recommended to evaluate multiple normalization methods to determine the most effective one for a given study. scirp.orgacs.org

Table 1: Comparison of Common Normalization Techniques in Mass Spectrometry-Based Metabolomics

| Normalization Technique | Principle | Advantages | Limitations | Primary Application |

| Total Ion Current (TIC) Normalization | Divides each metabolite's intensity by the sum of all intensities in the sample. scirp.org | Simple to implement. | Sensitive to a small number of high-intensity features. numberanalytics.com | General-purpose normalization for large-scale untargeted metabolomics. |

| Median Normalization | Divides each metabolite's intensity by the median intensity of all metabolites in the sample. acs.org | More robust to outliers than TIC normalization. scirp.org | Assumes that the median metabolite intensity is consistent across samples. | Datasets where a significant portion of metabolites are expected to change. |

| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of metabolite intensities relative to a reference spectrum. acs.org | Robust against a high proportion of changing metabolites. | Requires a reference spectrum, which can be the median or a pooled QC sample. | Untargeted metabolomics studies with complex biological variation. |

| Internal Standardization | Normalizes metabolite intensities to the intensity of a known concentration of a spiked-in standard. numberanalytics.com | Accounts for sample-specific variations in extraction and instrument response. | Requires a suitable internal standard that does not interfere with endogenous metabolites. | Targeted and quantitative metabolomics where high accuracy is required. |

Bioinformatics Tools and Metabolite Databases for Annotation and Pathway Mapping

Following data acquisition and processing, the identification of this compound and its placement within a biological context relies heavily on bioinformatics tools and comprehensive metabolite databases. These resources are essential for annotating the chemical structure and mapping it to relevant metabolic pathways.

Utilization of Public Databases (e.g., HMDB, KEGG, METLIN, PathBank, PubChem, ChemSpider)

Publicly accessible databases are indispensable for the annotation of metabolites detected in mass spectrometry experiments. For this compound, several key databases provide detailed information.

PubChem: This is a comprehensive database of chemical molecules and their activities against biological assays. This compound is registered in PubChem with the Compound ID (CID) 11954058. metaboanalyst.ca The entry provides its chemical formula (C20H32O4), IUPAC name, and links to other databases. metaboanalyst.ca

Human Metabolome Database (HMDB): HMDB is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. cd-genomics.com this compound has an entry in HMDB under the accession number HMDB0004693. nih.gov This database provides information on its chemical, clinical, and molecular biology/chemistry data, including its involvement in 41 metabolic pathways, such as the Arachidonic Acid Metabolism pathway. metaboanalyst.canih.gov

KEGG (Kyoto Encyclopedia of Genes and Genomes): KEGG is a database resource for understanding high-level functions and utilities of the biological system. cd-genomics.com this compound is listed in the KEGG compound database with the ID C14813. wikipedia.org It is included in the Arachidonic Acid Metabolism pathway (map hsa00590 for humans and mmu00590 for mice). genome.jpgenome.jp

METLIN: The METLIN database is a comprehensive resource for metabolite information and tandem mass spectrometry data. While a direct search for "this compound" on the main METLIN website might not yield an immediate dedicated entry, studies utilizing METLIN for metabolite identification have reported the detection of this compound. For example, a study on rat plasma metabolites identified this compound using the METLIN and HMDB databases. acs.orgwikipedia.org

PathBank: PathBank is an interactive, visual database containing more than 100,000 metabolic and signaling pathways. It includes the Arachidonic Acid Metabolism pathway, where this compound is shown as a constituent metabolite. oup.com

ChemSpider: ChemSpider is a free chemical structure database providing fast access to over 100 million structures from hundreds of data sources. allergolyon.fr this compound is present in ChemSpider, and its entry often links back to other databases like PubChem and HMDB. nih.gov

Table 2: Database Identifiers for this compound

| Database | Identifier | Link/Reference |

| PubChem CID | 11954058 | metaboanalyst.ca |

| HMDB ID | HMDB0004693 | nih.gov |

| KEGG ID | C14813 | wikipedia.org |

| ChEBI ID | 34137 | metaboanalyst.ca |

| LIPID MAPS ID | LMFA03080008 | metaboanalyst.ca |

Metabolite Set Enrichment Analysis (MSEA) and Pathway Enrichment Analysis

Metabolite Set Enrichment Analysis (MSEA) and Pathway Enrichment Analysis are powerful bioinformatics techniques used to identify biologically meaningful patterns in metabolomics data. nih.govwikipedia.org These methods determine whether a predefined set of metabolites (e.g., those in a specific metabolic pathway) is statistically significantly enriched in a list of experimentally identified compounds. ontosight.ai

The general workflow for these analyses involves:

Identifying a list of metabolites that are significantly altered under the experimental conditions.

Mapping these identified metabolites to known metabolic pathways using databases like KEGG or HMDB. nih.gov

Applying statistical tests, such as the Fisher's exact test or a global test, to determine if any pathways are overrepresented in the list of altered metabolites. pathwaycommons.org

While no studies were found that conducted an MSEA or pathway enrichment analysis focusing solely on this compound, its established presence in the Arachidonic Acid Metabolism pathway makes it a key component in studies where this pathway is investigated. genome.jpgenome.jpoup.com For instance, in a metabolomics study where multiple metabolites from the arachidonic acid pathway, including this compound, are found to be significantly changed, pathway enrichment analysis would highlight the importance of this pathway in the biological condition being studied. proquest.com

Tools like MetaboAnalyst provide platforms for performing MSEA and pathway analysis. metaboanalyst.ca They take a list of identified metabolites as input and generate a list of enriched pathways, often visualized as graphs or tables, indicating which biological processes are most affected. metaboanalyst.cawikipedia.org The "pathway impact" score, which considers the topological importance of a metabolite within a pathway, can further refine the analysis. wikipedia.org

Table 3: Relevant Pathways for this compound

| Pathway Name | Database | Pathway ID | Relevance to this compound |

| Arachidonic Acid Metabolism | KEGG | hsa00590 | This compound is a metabolite in this pathway. genome.jp |

| Arachidonic Acid Metabolism | PathBank | - | This compound is depicted as a component of this pathway. oup.com |

| Acetaminophen Action Pathway | HMDB | - | This compound is listed as a related metabolite. metaboanalyst.ca |

| Arachidonic Acid Metabolism | Metabolomics Workbench | SMP0000075 | This compound is included as a metabolite in this pathway. metabolomicsworkbench.org |

| Lumiracoxib Action Pathway | SMPDB | SMP0000699 | This compound is listed as a metabolite in this pathway. metabolomexchange.org |

Investigative Studies on 11h 14,15 Eeta in Biological Systems Non Human Specific Contexts

Metabolomic Profiling in Animal Models

Metabolomic studies in animal models provide a systemic view of how endogenous compounds like 11H-14,15-EETA and its precursors are involved in or altered by metabolic changes.

In mouse models, research has more commonly identified the precursor to this compound, which is 14,15-epoxyeicosatrienoic acid (14,15-EET). Studies have shown that 14,15-EET is a potent inhibitor of in vivo platelet aggregation in mouse cerebral arterioles. nih.gov In mouse models of non-alcoholic steatohepatitis (NASH) induced by high-fat diets, significant changes in cytochrome P450 (CYP450) metabolites and arachidonic acid metabolism have been observed, with hepatic levels of 14,15-EET being a relevant biomarker. researchgate.net Further investigation into the metabolism of epoxyeicosatrienoic acids (EETs) in mouse models of cancer revealed that while other EET isomers served as substrates for cyclooxygenase (COX) enzymes, 14,15-EET was found to be inactive in this specific pathway. pnas.org

Pharmacometabolomic studies in rats have successfully detected and tracked changes in the plasma levels of 14,15-EETA. scielo.brscielo.br In one such study, the administration of solifenacin (B1663824) succinate (B1194679) to rats was found to cause a decrease in the plasma levels of several compounds, including arachidonic acid and its metabolite, 14,15-EETA. scielo.brscielo.br This finding demonstrates that the metabolic pathway leading to this eicosanoid can be altered by external chemical compounds. scielo.br The study utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS) to identify and semi-quantify the changes in the rat plasma metabolome. scielo.brscielo.br

| Compound | Animal Model | Experimental Condition | Observed Change | Source |

|---|---|---|---|---|

| 14,15-epoxyeicosatrienoic acid (14,15-EETA) | Rat | Administration of solifenacin succinate | Decreased plasma levels | scielo.br, scielo.br |

Metabolomic profiling has been applied to livestock, such as beef steers, to identify biomarkers associated with specific physiological and production traits like feed efficiency. nih.govfrontiersin.org These studies have successfully identified various metabolites, primarily related to amino acid and lipid metabolism, that differ between high- and low-efficiency animals. nih.govfrontiersin.org For instance, research on rumen fluid in steers with varying feed efficiencies identified differences in metabolites involved in amino acid and lipid pathways. nih.gov Similarly, plasma metabolome analysis of beef steers with divergent residual feed intake (RFI) values pointed to metabolic signatures in amino acid metabolism. frontiersin.org However, the current body of research from these studies does not establish a direct association between this compound or its direct precursors and these specific physiological traits in beef steers.

Cellular and Tissue-Specific Metabolic Research

Targeted research in specific tissues has been crucial for elucidating the precise metabolic pathways and potential functions of this compound.

The rabbit aorta has been a key model for understanding the biosynthesis of this compound. ebi.ac.ukphysiology.org In this tissue, arachidonic acid undergoes a multi-step enzymatic conversion. physiology.orgresearchgate.net The pathway begins with the 15-lipoxygenase (15-LO) enzyme metabolizing arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). ebi.ac.ukphysiology.org Subsequently, 15-HPETE is rearranged by a hydroperoxide isomerase to form 11-hydroxy-14,15-epoxyeicosatrienoic acid (this compound) and its isomer, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA). ebi.ac.ukresearchgate.net Studies suggest that a cytochrome P450 enzyme, possibly CYP2J2, may function as the hydroperoxide isomerase in this conversion. ebi.ac.uk The final step in this cascade is the hydrolysis of the epoxy group of this compound by an epoxide hydrolase, which results in the formation of 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA). ebi.ac.ukphysiology.org

| Substrate | Enzyme/Process | Product(s) | Source |

|---|---|---|---|

| Arachidonic Acid | 15-Lipoxygenase (15-LO) | 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) | ebi.ac.uk, physiology.org |

| 15-HPETE | Hydroperoxide Isomerase (e.g., CYP2J2) | This compound and 15-H-11,12-EETA | ebi.ac.uk, researchgate.net |

| This compound | Epoxide Hydrolase | 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) | physiology.org |

The liver is a central organ for lipid metabolism, and eicosanoids are known to be important modulators of its function. nih.govmdpi.com While direct studies on this compound in the liver are limited, research on its precursor, 14,15-EET, and the broader class of eicosanoids provides significant insights. In animal models, eicosanoids have been shown to influence the progression of liver disease. nih.gov For instance, studies in mouse models of NASH demonstrate that EETs can possess anti-inflammatory properties and that elevating their levels can alleviate liver inflammation. researchgate.net Prostaglandins (B1171923), another class of eicosanoids, have been shown to participate in the dysregulation of lipid metabolism and hepatic lipid storage in animal models. mdpi.com The balance of different polyunsaturated fatty acids in the diet can alter the production of eicosanoids, thereby affecting hepatic fat accumulation and β-oxidation in mice. oatext.com

| Compound Class | Animal Model | Observed Role/Effect | Source |

|---|---|---|---|

| Eicosanoids (General) | Mouse | Mediate progression of liver disease and cancer; support chronic inflammation. | nih.gov |

| Epoxyeicosatrienoic acids (EETs) | Mouse (NASH model) | Possess anti-inflammatory properties; can alleviate liver inflammation. | researchgate.net |

| Prostaglandins (PGs) | Rat / Mouse | Participate in lipid metabolism dysregulation and hepatic lipid storage. | mdpi.com |

Involvement in Skeletal Muscle Metabolic Dysregulation in Animal Models of Obesity

Epoxyeicosatrienoic acids (EETs) have been identified as important mediators in the regulation of skeletal muscle perfusion and metabolism, processes that are often dysregulated in obesity and insulin (B600854) resistance. physiology.orgmdpi.com Research in animal models of obesity suggests that EETs, including the 14,15-EET isomer, play a role in insulin-mediated increases in blood flow to skeletal muscle, which is a critical step for glucose uptake. physiology.orgnih.gov

In diet-induced obese nonhuman primates, the development of insulin resistance was associated with complex temporal changes in endothelial-derived vasoregulators. While nitric oxide (NO) bioavailability declined, there was a compensatory increase in CYP epoxygenase-derived eicosanoids, which was observed for up to 18 months. diabetesjournals.org This suggests that EETs may act as a backup system to maintain tissue perfusion when NO-mediated responses are impaired in the early stages of obesity. diabetesjournals.org

Studies using obese and insulin-resistant (db/db) mice have shown that inhibiting the degradation of EETs (by using a soluble epoxide hydrolase inhibitor, or sEHi) leads to an increase in skeletal muscle capillary blood volume and microvascular blood flow. physiology.orgnih.gov In these mice, the administration of an sEHi also resulted in a modest reduction in plasma glucose levels. nih.gov Furthermore, in rats, the inhibition of EET synthesis was found to completely block insulin-mediated increases in both capillary blood volume and microvascular blood flow during a hyperinsulinemic clamp. physiology.org These findings collectively indicate that EETs are key mediators of insulin's vascular effects in skeletal muscle and that enhancing their signaling could be a strategy to counteract metabolic dysregulation associated with obesity. physiology.orgdiabetesjournals.org

Table 1: Effects of Modulating EET Levels on Skeletal Muscle in Obese/Insulin-Resistant Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Intervention | Measured Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| Obese insulin-resistant (db/db) mice | sEH inhibitor (t-AUCB) | Skeletal Muscle Capillary Blood Volume (CBV) | Significant Increase | nih.gov |

| Obese insulin-resistant (db/db) mice | sEH inhibitor (t-AUCB) | Skeletal Muscle Microvascular Blood Flow (MBF) | Significant Increase | nih.gov |

| Obese insulin-resistant (db/db) mice | sEH inhibitor (t-AUCB) | Plasma Glucose | Progressive Reduction | nih.gov |

| Rats | EET synthesis inhibitor (MS-PPOH) during hyperinsulinemic clamp | Insulin-mediated change in CBV | Blocked | physiology.org |

| Rats | EET synthesis inhibitor (MS-PPOH) during hyperinsulinemic clamp | Insulin-mediated change in MBF | Blocked | physiology.org |

Occurrence in Human Follicular Fluid Metabolomics Studies

Metabolomic analysis of human follicular fluid, the microenvironment of the developing oocyte, has identified the presence of EETs, including 14,15-EET. oup.comresearchgate.net The composition of follicular fluid is crucial for oocyte maturation and quality, which are key determinants of fertility and success in assisted reproductive technologies (ART). publish.csiro.aunih.gov

One study performing lipidomic analysis on follicular fluid from women undergoing ART found that the levels of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) were significantly lower in patients with endometriosis compared to control subjects. oup.com Furthermore, linear regression analysis revealed that lower total EET levels were positively correlated with poorer ART outcomes, including a lower number of retrieved oocytes, mature oocytes, and high-quality embryos. oup.com

In the same study, researchers found that adding 14,15-EET to cultured granulosa cells (cells that line the follicle wall) could alleviate cellular senescence induced by oxidative stress. oup.com This suggests that a sufficient level of 14,15-EET within the follicular microenvironment may be protective and essential for normal follicular and oocyte development. oup.com Another metabolomics study also identified 14,15-EET in follicular fluid samples when comparing metabolites associated with oocytes that were able or unable to form high-quality blastocysts. researchgate.net The presence and concentration of these lipid mediators in follicular fluid may therefore serve as potential biomarkers for oocyte quality and developmental competence. oup.comfrontiersin.org

Research into Metabolic Reprogramming in Disease Models (Non-Clinical)

Differentially Expressed Metabolite in Liver Carcinoma Research

The role of 14,15-EET and related compounds in liver cancer, particularly hepatocellular carcinoma (HCC), is complex, with studies reporting both pro- and anti-tumorigenic effects. semanticscholar.orgcancerbiomed.orge-century.us The liver is a major site of cytochrome P450 enzyme activity, which is responsible for producing EETs. nih.gov

Several studies have indicated that EETs may promote cancer progression. For instance, 14,15-EET has been shown to promote tumor growth and metastasis through mechanisms involving cell invasion and angiogenesis. semanticscholar.org In some tumor tissues, the EET-producing enzyme CYP2J2 is upregulated, which is thought to contribute to tumor growth. semanticscholar.org However, other research presents a contrasting view. A study on HCC development in mice found that the expression of Cyp2c29, an enzyme that produces 14,15-EET, was downregulated during liver injury. cancerbiomed.org Overexpression of this enzyme suppressed inflammation-induced hepatocyte proliferation by increasing 14,15-EET production, which in turn inhibited the pro-inflammatory NF-κB pathway. cancerbiomed.org This suggests a protective, anti-inflammatory role for 14,15-EET in the context of inflammation-driven liver disease. cancerbiomed.orge-century.us

Metabolomic analyses have confirmed altered levels of EETs and their metabolic enzymes in human HCC. In human breast cancer, which shares some signaling pathways, levels of 14,15-EET were significantly higher in cancerous tissue compared to adjacent noncancerous tissue. nih.gov This was associated with higher expression of CYP enzymes (CYP2C8, 2C9, 2J2) and lower expression of the EET-degrading enzyme sEH in the tumor tissue. nih.gov In patients with HCC receiving the drug sorafenib, which inhibits sEH, plasma levels of 11,12-EET and 14,15-EET were significantly increased. semanticscholar.orgfrontiersin.org This highlights the differential metabolism of these lipids in cancer and its modulation by therapeutics.

Table 2: Reported Roles of 14,15-EET in Liver Carcinoma Models This table is interactive. You can sort and filter the data.

| Research Context | Finding | Implied Role of 14,15-EET | Reference |

|---|---|---|---|

| Experimental studies | Promotes tumor growth and metastasis by cell invasion. | Pro-tumorigenic | semanticscholar.org |

| Experimental studies | Promotes tumor angiogenesis. | Pro-tumorigenic | semanticscholar.org |

| Mouse model of liver injury | Suppresses inflammation-induced hepatocyte proliferation via NF-κB inhibition. | Anti-inflammatory / Protective | cancerbiomed.org |

| Human HCC patients | Low expression of EET-producing enzymes (CYP2C8/9) correlated with shorter survival. | Protective | e-century.us |

| Human HCC patients | Serum levels of 14,15-EET were significantly elevated compared to healthy controls. | Biomarker / Pro-tumorigenic | e-century.us |

Association with Specific Metabolic Conditions (e.g., High-Salt Diet-Induced Changes)

Epoxyeicosatrienoic acids are critical regulators of kidney and vascular function, particularly in response to changes in dietary salt intake. ahajournals.orgcas.cz An inability to properly modulate EET levels in response to a high-salt diet is linked to the development of salt-sensitive hypertension. ahajournals.orgcas.cz

In animal models, a high-salt diet normally increases the activity of CYP epoxygenases in the kidney, leading to higher production of EETs like 11,12-EET and 14,15-EET. nih.govnih.gov These EETs have two main effects that help manage the salt load: they cause vasodilation (widening of blood vessels) and they inhibit the epithelial sodium channel (ENaC) in the kidney's collecting duct. nih.govnih.gov By inhibiting ENaC, EETs promote sodium excretion (natriuresis), which helps to lower blood pressure. ahajournals.orgnih.gov

In Dahl salt-sensitive rats, a genetic model of salt-sensitive hypertension, the development of high blood pressure is associated with a failure to upregulate the pathways that produce EETs in response to a high-salt diet. acs.org Similarly, mice with a genetic deletion of the EET-producing enzyme Cyp2c44 develop salt-sensitive hypertension. nih.gov These findings demonstrate that the CYP-EET system is a crucial component of the body's adaptive response to high salt intake. nih.govnih.gov When this metabolic pathway is impaired, sodium is retained, leading to an increase in blood pressure. ahajournals.orgcas.cz

Theoretical and Computational Approaches in 11h 14,15 Eeta Research

Integration of Gene Expression Data with Metabolomics

The integration of transcriptomics (gene expression) and metabolomics (metabolite profiling) is a powerful strategy to elucidate the functional consequences of gene activity on cellular metabolism. This multi-omics approach helps to connect the dots between the genetic blueprint and the biochemical phenotype, offering a more complete picture of cellular processes involving 11H-14,15-EETA.

Methodologies for integrating these two layers of biological information often involve correlation-based analyses and pathway enrichment strategies. mdpi.com For instance, researchers can identify differentially expressed genes (DEGs) and differentially abundant metabolites (DAMs) under specific conditions and then map them onto known metabolic pathways, such as the arachidonic acid metabolism pathway where this compound is a known component. mdpi.comgenome.jp

Detailed Research Findings:

A key application of this integrated approach is in understanding how cellular responses to stimuli are coordinated at both the gene and metabolite levels. In studies of inflammatory processes, the eicosanoid biosynthetic pathway is a major focus. Researchers have performed fully integrated genomic, proteomic, and metabolomic analyses to track the changes in this pathway over time. nih.gov Such studies can reveal how the expression of genes encoding enzymes like lipoxygenases and cytochrome P450s, which are involved in the synthesis of this compound, correlates with the measured levels of this compound and its precursors or downstream metabolites. nih.gov

For example, an integrated analysis might reveal the following:

An upregulation of a specific cytochrome P450 gene alongside an increase in the concentration of this compound, strengthening the evidence for that enzyme's role in its production.

The construction of gene-metabolite networks can visualize these relationships, identifying key regulatory nodes that influence the flux through the pathway leading to this compound. mdpi.com

The following table illustrates the type of data that can be generated from such an integrated analysis, showing hypothetical correlations between gene expression and metabolite abundance.

| Gene (Enzyme) | Change in Expression (log2FC) | Correlated Metabolite | Change in Abundance (log2FC) | Correlation Coefficient (r) | p-value |

| ALOX15 | 1.8 | 15(S)-HPETE | 1.5 | 0.85 | <0.01 |

| CYP2J2 | 1.5 | This compound | 1.2 | 0.78 | <0.05 |

| EPHX2 | -1.2 | 11,14,15-THETA | 1.0 | -0.65 | <0.05 |

This table is illustrative and does not represent actual data from a specific study.

Construction and Analysis of Metabolic Networks

Metabolic networks are comprehensive maps of all known metabolic reactions within a cell or organism. Constructing and analyzing these networks allows researchers to understand the systemic properties of metabolism and to predict how the system will respond to perturbations. This compound is situated within the broader arachidonic acid metabolic network, a complex web of interconnected pathways that produce a wide array of bioactive lipid mediators. creative-proteomics.complos.org

The construction of these networks is based on curated information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), which provides detailed pathway maps. genome.jpplos.org The arachidonic acid metabolism pathway (hsa00590 in KEGG) explicitly includes the conversion of 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) to this compound. genome.jp

Detailed Research Findings:

Dynamic simulations of the arachidonic acid metabolic network have been used to analyze the flux through its different branches (cyclooxygenase, lipoxygenase, and cytochrome P450 pathways). plos.org These computational models, often based on a system of ordinary differential equations, can predict the production rates of various eicosanoids, including this compound, under different conditions. plos.org

Key insights from network analysis include:

Identification of Precursors and Downstream Metabolites: The network explicitly shows that this compound is formed from 15(S)-HPETE and can be further metabolized, for instance, by hydrolysis of its epoxide group to form 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA). nih.gov

Flux Balance Analysis: This technique can be used to predict the flow of metabolites through the network and to identify potential bottlenecks or key regulatory points. For example, it can help determine how the inhibition of one enzyme might redirect metabolic flux towards or away from the production of this compound. plos.org

The table below provides a simplified representation of the metabolic reactions involving this compound within the arachidonic acid network.

| Reaction ID | Reactant(s) | Product(s) | Enzyme(s) | Pathway |

| R001 | 15(S)-HPETE | This compound | Hydroperoxide isomerase (e.g., certain CYPs) | Arachidonic Acid Metabolism |

| R002 | This compound + H₂O | 11,14,15-THETA | Epoxide hydrolase (e.g., sEH) | Arachidonic Acid Metabolism |

This table is a simplified representation for illustrative purposes.

Prediction of Enzyme Functions and Regulatory Interactions (e.g., using BRENDA, ChIP-Atlas, GO)

Identifying the specific enzymes that catalyze reactions involving this compound and understanding their regulation is crucial. Computational tools and databases play a significant role in predicting enzyme function and uncovering regulatory networks.

BRENDA (Braunschweig Enzyme Database) is a comprehensive resource that contains manually curated data on enzyme function, kinetics, occurrence, and structure. genexplain.com Researchers can query BRENDA to find known or predicted functions of enzymes, such as cytochrome P450s or lipoxygenases, that are candidates for involvement in this compound metabolism. genexplain.com While direct entries for the synthesis of this compound might be sparse, information on the substrate specificity of candidate enzymes can provide strong clues.

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins. GO terms are organized into three domains: molecular function, biological process, and cellular component. By analyzing the GO annotations of genes that are co-expressed with changes in this compound levels, researchers can infer the biological processes that are likely affected by this metabolite. For example, enrichment of GO terms related to "vasodilation" or "steroid hormone biosynthetic process" would align with the known or suspected roles of this compound. hmdb.ca

ChIP-Atlas is a database for exploring transcription factor binding sites from ChIP-seq data. While direct ChIP-seq data for this compound itself does not exist (as it is a metabolite, not a protein), this tool can be used to investigate the regulation of genes encoding enzymes in its metabolic pathway. By identifying which transcription factors bind to the promoter regions of genes like ALOX15 or specific CYP genes, researchers can build hypotheses about the upstream regulatory pathways that control the synthesis of this compound.

Detailed Research Findings:

The process of predicting enzyme function often involves a multi-pronged computational approach:

Sequence Homology: Candidate enzymes are identified by comparing their protein sequences to those of known enzymes in databases like UniProt and BRENDA. brenda-enzymes.org

Structural Modeling: Tools like AlphaFold can predict the 3D structure of an enzyme. nih.gov This structure can then be used for docking simulations with potential substrates like 15-HPETE to predict binding affinity and catalytic potential.

Machine Learning: Models can be trained on known enzyme-substrate pairs to predict novel functions for uncharacterized proteins. researchgate.net

The following table outlines how these computational tools can be applied in the context of this compound research.

| Tool/Database | Application in this compound Research | Predicted Information |

| BRENDA | Querying candidate enzymes (e.g., CYP2J family) for known hydroperoxide isomerase activity or substrate specificity. | Potential enzymes involved in the conversion of 15-HPETE to this compound. |

| Gene Ontology (GO) | Performing enrichment analysis on genes correlated with this compound levels. | Biological processes and molecular functions associated with this compound. |

| ChIP-Atlas | Identifying transcription factors that regulate the expression of genes in the this compound synthesis pathway. | Upstream regulatory control mechanisms of this compound production. |

| EnzymeDetector | Integrating data from multiple sources (BRENDA, KEGG, UniProt) to predict enzymatic functions for genes in a given genome. | Comprehensive annotation of enzymes potentially involved in the arachidonic acid pathway. |

By leveraging these theoretical and computational methods, our understanding of this compound is moving beyond simple identification towards a more holistic view of its regulation, metabolic context, and functional significance within complex biological systems.

Future Directions and Emerging Research Avenues for 11h 14,15 Eeta

Development of Novel Analytical Approaches for Enhanced Resolution and Sensitivity

The accurate detection and quantification of eicosanoids like 11H-14,15-Eeta are challenging due to their low endogenous concentrations and the existence of numerous structurally similar isomers. springernature.com Early methods such as enzyme-linked immunosorbent assays (EIA) and gas chromatography-mass spectrometry (GC-MS) had limitations in specificity and required chemical derivatization, respectively. nih.gov The advent of liquid chromatography-mass spectrometry (LC-MS) has significantly improved the analysis of these compounds. nih.govresearchgate.net

Future research is focused on pushing the boundaries of analytical sensitivity and resolution. nih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become a primary technique for profiling eicosanoids. springernature.comresearchgate.net Further advancements are being made through the use of ultra-performance liquid chromatography (UPLC) systems, which can separate and monitor a large number of eicosanoids in significantly shorter run times. nih.gov For instance, a UPLC-QTRAP/MS/MS method has been developed that can analyze 184 different eicosanoids in a single 5-minute run, with limits of quantitation at the picogram level for most compounds. nih.gov

The development of high-resolution mass spectrometry (HRMS) and imaging mass spectrometry (IMS) represents the next frontier. creative-proteomics.commetwarebio.com HRMS allows for the precise identification of unknown eicosanoids and the detailed elucidation of their structures, while IMS enables the visualization of how these lipids are distributed within tissues, offering crucial spatial context to their biological roles. creative-proteomics.commetwarebio.com Various ionization techniques, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), are also being refined to improve ion production and detection limits for different types of lipids. springernature.comresearchgate.net

Table 1: Comparison of Analytical Techniques for Eicosanoid Analysis

| Technique | Principle | Advantages | Limitations | Emerging Advancements |

|---|---|---|---|---|

| GC-MS | Gas Chromatography separation followed by Mass Spectrometry detection. | High sensitivity and selectivity. nih.gov | Requires chemical derivatization, limiting its application. nih.gov | Largely superseded by LC-MS for eicosanoids. |

| LC-MS/MS | Liquid Chromatography separation coupled with tandem Mass Spectrometry. | High sensitivity and specificity, capable of analyzing multiple analytes simultaneously. creative-proteomics.commetwarebio.com | Complex sample matrices can cause interference. | Use of isotope-labeled internal standards for precise quantification. creative-proteomics.commetwarebio.com |

| UPLC-MS/MS | Utilizes smaller particle columns in LC for faster, higher-resolution separation. | Greatly reduced analysis time, improved sensitivity and resolution. nih.gov | Requires specialized high-pressure equipment. | Scheduled Multiple Reaction Monitoring (MRM) to optimize sensitivity for hundreds of metabolites at once. nih.gov |

| HRMS | Mass spectrometry with high mass accuracy and resolving power. | Enables identification of unknown compounds and structural elucidation. creative-proteomics.commetwarebio.com | Higher instrument cost and more complex data analysis. | Integration with advanced chromatography for comprehensive lipidomics. |

| IMS | Mass spectrometry technique that visualizes the spatial distribution of molecules. | Provides tissue-specific localization of eicosanoids. creative-proteomics.commetwarebio.com | Typically has lower spatial resolution compared to microscopy. | Improving resolution and sensitivity to map lipids at the cellular level. |

Advanced Computational Modeling of this compound Metabolic Dynamics

Understanding the role of this compound requires moving beyond static measurements to appreciating its dynamic behavior within complex metabolic networks. biorxiv.org Advanced computational modeling is a powerful tool for this purpose. nih.gov Constraint-based modeling, which uses genome-scale metabolic reconstructions, can simulate and predict metabolic fluxes through pathways, including those involving arachidonic acid metabolism. nih.govnih.gov

These models can integrate large 'omics' datasets (e.g., transcriptomics, proteomics, metabolomics) to create cell- or condition-specific simulations. nih.gov For example, a computational model could predict how the biosynthesis and catabolism of this compound change in response to a drug or in a disease state like cancer. nih.govscielo.br Such simulations can help researchers form new hypotheses about the compound's function and its interactions with other metabolic pathways. biorxiv.org Studies have already used metabolomics approaches to show that levels of this compound are altered in rats following drug administration and in obese mice experiencing starvation, highlighting its connection to systemic metabolic regulation. scielo.brbiorxiv.org By simulating these scenarios, researchers can gain deeper insights into the underlying mechanisms that may not be apparent from experimental data alone. nih.govscielo.br

Elucidation of Enzyme-Specific Roles in its Biosynthesis and Catabolism

The production and degradation of this compound are controlled by specific enzymes, and identifying these proteins and their kinetics is fundamental to understanding its regulation. wikipedia.orgnih.gov Research suggests that the biosynthesis of this compound may occur via the conversion of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by a hydroperoxide isomerase. researchgate.net Several heme-containing enzymes, including certain cytochrome P450 (CYP) enzymes, can function as hydroperoxide isomerases. researchgate.net

The cytochrome P450 enzyme family is heavily implicated in eicosanoid metabolism. metwarebio.comhmdb.ca Specifically, CYP2J2 is involved in the metabolism of arachidonic acid to various epoxyeicosatrienoic acids (EETs) and has been shown to catalyze the conversion of this compound into 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA). researchgate.netgenome.jp Other related CYP enzymes, such as CYP2C9 and CYP2C19, are also known to be involved in the metabolism of arachidonic acid and related compounds. hmdb.ca Future work will involve detailed enzyme kinetic studies to understand the efficiency (K_m and V_max) and specificity of these enzymes for this compound. wikipedia.orgnih.gov This will help clarify the primary pathways for its formation and breakdown in different tissues and under various physiological conditions.

Table 2: Enzymes Implicated in this compound Metabolism

| Enzyme/Family | Proposed Role | Reaction Type | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| Hydroperoxide Isomerase (e.g., CYP enzymes) | Biosynthesis | Isomerization | 15-HPETE | This compound | researchgate.net |

| Cytochrome P450 2J2 (CYP2J2) | Catabolism | Hydration | This compound, H₂O | 11,14,15-THETA | genome.jp |

| Cytochrome P450 2C9 (CYP2C9) | Metabolism (General) | Monooxygenase activity | Arachidonic Acid | Epoxyeicosatrienoic acids | hmdb.ca |

| Cytochrome P450 2C19 (CYP2C19) | Metabolism (General) | Monooxygenase activity | Arachidonic Acid | Epoxyeicosatrienoic acids | hmdb.ca |

Investigation of its Broader Metabolic Significance in Diverse Biological Systems

While much of the research on eicosanoids is driven by its relevance to human health, investigating the role of this compound in diverse biological systems is crucial for understanding its fundamental metabolic significance. who.intnih.gov Studies in non-human models have provided foundational insights. For example, research in rabbit aorta identified this compound as an endothelium-derived relaxing factor, suggesting a role in vasodilation. researchgate.net This function is significant as related epoxyeicosatrienoic acids (EETs) are known to be involved in vasoregulation and hormone production. hmdb.ca

The use of different animal models, such as rats and mice, has linked this compound to arachidonic acid metabolism and systemic metabolic dysregulation. scielo.brbiorxiv.org Further investigation in a wider range of species, from aquatic organisms to various mammals, could reveal conserved or unique functions of this compound. For instance, studying its role in species that experience extreme physiological states (e.g., hibernation, hypoxia) could uncover novel adaptive mechanisms. Research in agricultural species, like sheep, has been critical for understanding reproductive endocrinology and the effects of stress, providing models and techniques that could be applied to investigate the role of specific lipids like this compound in these processes. bioscientifica.com This comparative approach can illuminate the evolutionary importance and broader physiological impact of the this compound metabolic pathway.

Q & A

Q. How is 11H-14,15-EETA identified and quantified in biological samples?

- Methodological Answer : Identification involves reverse-phase HPLC coupled with GC-MS. In rabbit aortic homogenates, metabolites elute at 11.5–14 min using solvent system I. Structural confirmation is achieved via methyl ester-TMS ether derivatization, which distinguishes this compound from isomers like 15-H-11,12-EETA. Quantification relies on retention time alignment with synthetic standards and mass spectral fragmentation patterns .

Q. What enzymes govern the biosynthesis of this compound?

- Methodological Answer : this compound is synthesized via 15-lipoxygenase (15-LOX) acting on arachidonic acid. Aortic homogenates incubated with 15-LOX produce 15(S)-HPETE as an intermediate, which undergoes epoxidation to form this compound. Competing pathways (e.g., cytochrome P450 epoxygenases) must be inhibited to isolate the 15-LOX-dependent route .

Q. What functional role does this compound play in vascular systems?

- Methodological Answer : Studies in rabbit aorta suggest it acts as an endothelium-derived relaxing factor. Functional assays (e.g., vascular tension measurements) combined with enzyme inhibition (e.g., 15-LOX blockers) are used to validate its bioactivity. Its regulatory role is inferred from dose-dependent relaxation responses and correlation with downstream metabolites like 11,14,15-THETA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across species?

- Methodological Answer : Cross-species variability requires comparative enzyme activity profiling. For example, 15-LOX isoforms differ in substrate specificity between mammals and invertebrates (e.g., mussels). Use tissue-specific homogenates and isotopically labeled arachidonic acid to trace pathway divergence. Conflicting data should be analyzed using kinetic parameters (Km, Vmax) and metabolite stability assays .

Q. What experimental strategies optimize this compound synthesis for in vitro studies?

- Methodological Answer : Optimize yield by adjusting reaction conditions:

Q. How to address contradictions in this compound’s biological activity across experimental models?

- Methodological Answer : Conflicting results (e.g., vasodilation vs. no effect) may arise from model-specific receptor expression or competing metabolites. Apply the following:

- Pharmacological antagonism : Test inhibitors of putative receptors (e.g., prostanoid or cannabinoid receptors).

- Metabolite profiling : Use LC-MS/MS to quantify co-eluting bioactive compounds (e.g., 20-OH-LTB4) that may mask or enhance effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC50 values with 95% confidence intervals. For small sample sizes, use non-parametric tests (Mann-Whitney U). Ensure reproducibility by adhering to FAIR data principles: document raw HPLC chromatograms, MS spectra, and statistical code in open repositories .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

- Methodological Answer : Perform cross-reactivity tests with structural analogs (e.g., 11,12-EET, 14,15-EET). Use knockout models (e.g., 15-LOX-deficient tissues) to confirm signal absence. Combine ELISA with orthogonal methods (e.g., LC-MS) to correlate immunoreactivity with absolute concentrations .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.